2-Methylisoindolin-5-amine
Overview
Description
2-Methylisoindolin-5-amine is a heterocyclic organic compound with the molecular formula C9H12N2 It is a derivative of isoindoline, featuring a methyl group at the second position and an amine group at the fifth position
Mechanism of Action
Target of Action
The primary targets of 2-Methylisoindolin-5-amine are the ADAMTS-4/5 enzymes . These enzymes play a crucial role in the degradation of cartilage, which is a key factor in the development of osteoarthritis . Additionally, it has been suggested that this compound may interact with the human D2 dopamine receptor .
Mode of Action
This compound inhibits the activity of ADAMTS-4/5 enzymes, thereby reducing cartilage degradation . This could potentially reduce joint pain and restore normal joint function . In the context of the D2 dopamine receptor, the compound may act as a ligand, interacting with the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Given its targets, it’s likely that it impacts pathways related to cartilage metabolism and dopamine signaling .
Pharmacokinetics
One study suggests that a compound with a similar isoindoline amide scaffold exhibited excellent drug-like properties and better pharmacokinetic profiles than a comparable compound .
Result of Action
By inhibiting ADAMTS-4/5, this compound could potentially slow down the progression of osteoarthritis, reduce joint pain, and restore normal joint function . Its interaction with the D2 dopamine receptor suggests potential applications in neurological disorders, although this requires further investigation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylisoindolin-5-amine are not fully understood due to limited research. It is known that indole derivatives, like this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
The cellular effects of this compound are also not well-studied. Indole derivatives have been shown to have a broad impact on cell function . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is currently unknown. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown. It is known that drug metabolic reactions are divided into two classes: phase I and phase II metabolic reactions . Future studies should investigate whether this compound is involved in these or other metabolic pathways, and identify any enzymes or cofactors it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindolin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a bromomethyl-substituted aromatic compound with primary amines under controlled conditions . This domino reaction facilitates the formation of the isoindoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methylisoindolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized isoindoline derivatives with diverse applications.
Scientific Research Applications
2-Methylisoindolin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
2-Methylisoindoline: Lacks the amine group at the fifth position.
5-Aminoisoindoline: Lacks the methyl group at the second position.
2,5-Dimethylisoindoline: Contains an additional methyl group.
Uniqueness: 2-Methylisoindolin-5-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-methyl-1,3-dihydroisoindol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAXOPOSLBUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621234 | |
Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158944-67-3 | |
Record name | 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158944-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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